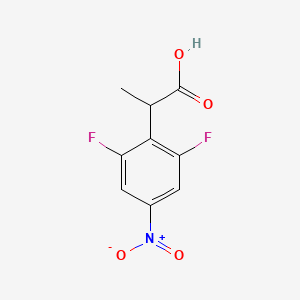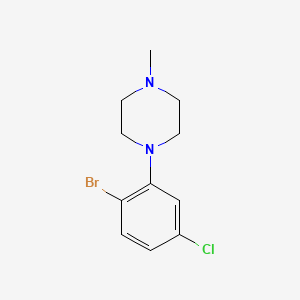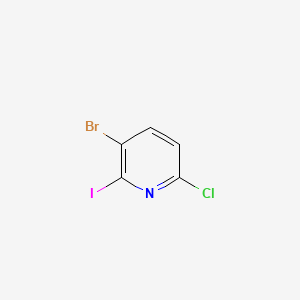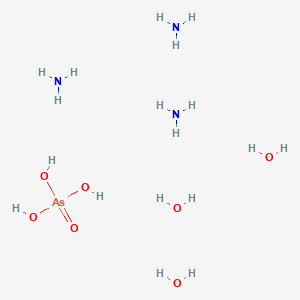![molecular formula C9H15N3O2 B577566 4-(5-甲氧基甲基-[1,3,4]噁二唑-2-基)-哌啶盐酸盐 CAS No. 1211528-77-6](/img/structure/B577566.png)
4-(5-甲氧基甲基-[1,3,4]噁二唑-2-基)-哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a piperidine ring attached to a methoxymethyl-substituted oxadiazole moiety. Oxadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
科学研究应用
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic neuronal receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This pathway plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The accumulation of acetylcholine enhances the transmission of nerve impulses in these pathways, potentially improving cognitive function .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels in the synaptic cleft . This can result in enhanced cholinergic neurotransmission, which may have beneficial effects in conditions characterized by reduced cholinergic function, such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a methoxymethyl-substituted carboxylic acid under acidic or basic conditions can yield the desired oxadiazole ring.
-
Attachment of the Piperidine Ring: : The piperidine ring can be introduced through nucleophilic substitution reactions. A common approach is to react the oxadiazole intermediate with a piperidine derivative in the presence of a suitable base or catalyst.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
相似化合物的比较
Similar Compounds
- 4-(5-Methyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
- 4-(5-Ethoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
- 4-(5-Isopropyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
Uniqueness
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
属性
IUPAC Name |
2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXZDXHJFAJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
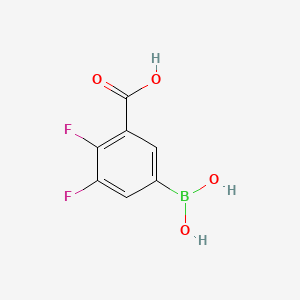
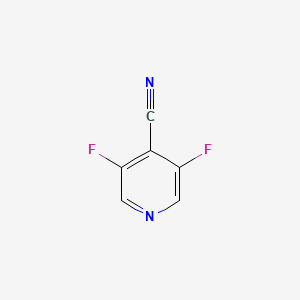
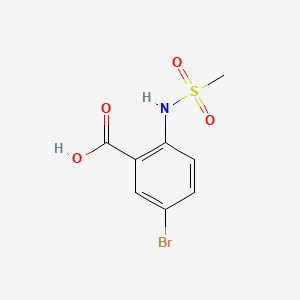
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
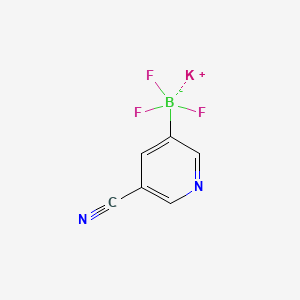
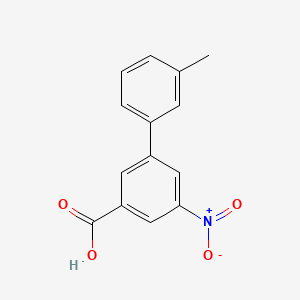
![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)
